molecular formula C15H24O2 B12682161 (E)-3,7-Dimethyl-2,6-octadienyl 2-methylisocrotonate CAS No. 84254-88-6

(E)-3,7-Dimethyl-2,6-octadienyl 2-methylisocrotonate

Cat. No.: B12682161
CAS No.: 84254-88-6
M. Wt: 236.35 g/mol
InChI Key: OGHBUHJLMHQMHS-NHXYFRIFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3,7-Dimethyl-2,6-octadienyl 2-methylisocrotonate is an organic compound with a complex structure that includes both an isocrotonate ester and a dimethyl octadienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3,7-Dimethyl-2,6-octadienyl 2-methylisocrotonate typically involves esterification reactions. One common method is the esterification of (E)-3,7-Dimethyl-2,6-octadien-1-ol with 2-methylisocrotonic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is heated to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and advanced purification techniques such as distillation and chromatography ensures the production of high-quality compounds.

Chemical Reactions Analysis

Types of Reactions

(E)-3,7-Dimethyl-2,6-octadienyl 2-methylisocrotonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(E)-3,7-Dimethyl-2,6-octadienyl 2-methylisocrotonate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-3,7-Dimethyl-2,6-octadienyl 2-methylisocrotonate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (E)-3,7-Dimethyl-2,6-octadien-1-ol: A related compound with similar structural features but different functional groups.

    2-Methylisocrotonic acid: The acid counterpart of the ester, used in the synthesis of (E)-3,7-Dimethyl-2,6-octadienyl 2-methylisocrotonate.

    Geraniol: A similar compound with a different ester group, commonly used in fragrances and flavors.

Uniqueness

This compound is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity

Properties

CAS No.

84254-88-6

Molecular Formula

C15H24O2

Molecular Weight

236.35 g/mol

IUPAC Name

[(2E)-3,7-dimethylocta-2,6-dienyl] (Z)-2-methylbut-2-enoate

InChI

InChI=1S/C15H24O2/c1-6-14(5)15(16)17-11-10-13(4)9-7-8-12(2)3/h6,8,10H,7,9,11H2,1-5H3/b13-10+,14-6-

InChI Key

OGHBUHJLMHQMHS-NHXYFRIFSA-N

Isomeric SMILES

C/C=C(/C)\C(=O)OC/C=C(\C)/CCC=C(C)C

Canonical SMILES

CC=C(C)C(=O)OCC=C(C)CCC=C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.